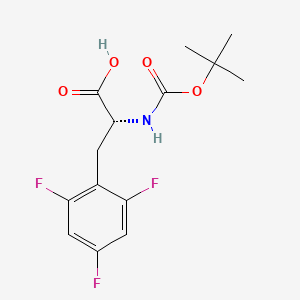

Boc-2,4,6-Trifluoro-D-Phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

319.28 |

|---|---|

Origin of Product |

United States |

Biochemical and Biophysical Investigations of Boc 2,4,6 Trifluoro D Phenylalanine Derivatives

Conformational Analysis of Boc-2,4,6-Trifluoro-D-Phenylalanine within Peptide Chains

The conformation of a peptide is critical to its biological function. The introduction of fluorinated amino acids like this compound can significantly influence the peptide's three-dimensional structure.

Impact of Trifluorination on Peptide Secondary and Tertiary Structures

The substitution of hydrogen with fluorine, the most electronegative element, can alter the local electronic environment and steric profile of an amino acid residue, thereby influencing peptide folding and stability. The presence of multiple fluorine atoms can lead to conformational deviations from ideal bioisosteric behavior when appended to proteins. mdpi.com

The effect of fluorination on secondary structure is complex. While fluorination of residues in the hydrophobic core of a protein generally helps to preserve and stabilize secondary structures, the full extent of this "fluorous effect" is still under investigation. nih.gov In some cases, to prevent peptides from folding upon fluorination, both non-fluorinated and fluorinated residues are used to create electrostatic repulsion, which resists the formation of secondary structures. nih.gov The co-solvent 2,2,2-trifluoroethanol (B45653) (TFE) is often used in studies to promote the formation of secondary structures in peptides. nih.gov However, its effects can be concentration-dependent, with low concentrations stabilizing tertiary structure and higher concentrations leading to denaturation. nih.gov

Supersecondary structures, which are intermediates between secondary and tertiary structures, can also be influenced by fluorination. nih.gov These motifs, such as coiled-coils and beta-barrels, arise from the packing of adjacent secondary structures. nih.gov

Steric and Electronic Effects of the Trifluorophenyl Moiety on Conformational Preferences

The trifluorophenyl group of this compound introduces significant steric and electronic perturbations that affect a peptide's conformational preferences.

Steric Effects: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). mdpi.com However, the cumulative effect of multiple fluorine atoms, as in a trifluoromethyl group, results in a steric demand comparable to an ethyl or even an isopropyl group. mdpi.comresearchgate.net This increased bulk can lead to steric repulsion, influencing the torsional angles of the peptide backbone and forcing the peptide into specific conformations. chemrxiv.org In some cases, steric hindrance can stabilize the trans conformation of a peptide bond. nih.gov

Electronic Effects: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect on the phenyl ring. mdpi.com This alters the electron distribution and can influence non-covalent interactions within the peptide and with its environment. The presence of fluorine can modulate the pKa of nearby functional groups by diverting electron density away from protons through σ-induction. mdpi.com While steric effects are often considered dominant in determining peptide bond conformation, electronic effects also play a crucial role. nih.gov

Table 1: Comparison of Steric and Electronic Properties

| Property | Hydrogen | Fluorine | Trifluoromethyl Group |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | ~2.4 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | N/A |

| Steric Demand | Low | Moderate | High (similar to ethyl or isopropyl) |

| Electronic Effect | Neutral | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |

Modulation of Intermolecular Interactions by this compound

The unique properties of the trifluorophenyl moiety also have a profound impact on how peptides interact with other molecules, such as proteins and ligands.

Influence on Peptide-Protein Binding Affinity and Specificity

The incorporation of fluorinated amino acids can significantly modulate the binding affinity and specificity of peptides for their protein targets. nih.gov The increased hydrophobicity of fluorinated aromatic amino acids can enhance binding affinity. nih.gov However, the direction and magnitude of this influence can be difficult to predict as multiple competing effects may be at play. fu-berlin.de

Progressive fluorination of aromatic residues involved in π-interactions, such as π-π, cation-π, and CH-π bonds, has been used as a tool to study their contribution to protein-ligand binding. acs.org For example, the progressive fluorination of a tryptophan residue in a drug-binding site decreased the affinity for aromatic drugs, demonstrating the importance of electrostatic π-π interactions for binding. acs.org

Role in Protein-Protein and Protein-Ligand Interactions

Fluorinated amino acids are valuable tools for probing the structure and dynamics of protein-protein and protein-ligand interactions. nih.gov The incorporation of these amino acids can enhance protein stability and may favorably adjust protein function, including improved substrate selectivity. nih.gov Fluorine substitution is an attractive strategy for modulating binding affinities in both protein-ligand and protein-protein systems. fu-berlin.de

Molecular dynamics simulations have been employed to study the impact of fluorination on these interactions at an atomic level. fu-berlin.de These studies can provide insights into the various components of binding affinity and how they are affected by fluorination. fu-berlin.de

Hydrogen Bonding and Dipolar Interactions Mediated by C-F Bonds

While not a classic hydrogen bond donor, the carbon-bound fluorine atom can participate in non-covalent interactions that contribute to molecular recognition and stability.

Hydrogen Bonding: Hydrogen bonds are typically formed between a hydrogen atom bonded to a highly electronegative atom (like N, O, or F) and another electronegative atom. khanacademy.org While the C-F bond is highly polarized, the fluorine atom is generally considered a weak hydrogen bond acceptor. However, short contacts between C-F groups and N-H or O-H groups are frequently observed in protein-ligand complexes and are considered a type of "fluorine bonding". nih.gov The strength of these interactions is modest but can collectively contribute to binding affinity. nih.gov

Enzymatic Stability and Proteolytic Resistance Studies

A critical hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of fluorinated amino acids like this compound is a tactic employed to enhance resistance to enzymatic cleavage.

The introduction of fluorinated amino acids into peptide sequences can significantly alter their susceptibility to degradation by proteases such as aminopeptidases and endopeptidases. However, the effect is not straightforward and can vary greatly. While the incorporation of highly fluorinated aliphatic side chains, like hexafluoroleucine, has been shown to dramatically increase proteolytic stability, the effect of aromatic fluorinated side chains is more complex. nih.gov

Systematic studies have shown that increased proteolytic stability is observed only in a few cases and is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.govresearchgate.net For instance, the replacement of a natural phenylalanine with a fluorinated analog can, in some contexts, lead to greater susceptibility to protease digestion rather than resistance. nih.gov This is potentially due to the ability of the fluorinated side chain to still fit within the protease's binding pocket, which has evolved to accommodate the natural amino acid. nih.gov The development of peptide-based drugs relies heavily on enhancing their bioavailability, and modifying them with non-natural amino acids is a primary strategy to achieve this. nih.govresearchgate.net

The catabolic stability of a peptide is directly linked to the number and position of fluorine atoms within the amino acid side chain. nih.gov The introduction of fluorine can modulate hydrophobicity, steric profile, and electronic properties, which in turn affects how the peptide interacts with metabolic enzymes. nih.gov

| Factor Influencing Stability | Observation | Source(s) |

| Enzyme Specificity | The effect of fluorination varies significantly between different proteases (e.g., α-chymotrypsin vs. pepsin). | nih.gov, researchgate.net |

| Position of Fluorination | The location of the fluorinated amino acid relative to the enzymatic cleavage site is a critical determinant of stability. | nih.gov, researchgate.net |

| Degree of Fluorination | The number of fluorine atoms on the amino acid side chain influences the extent of the stability change. | nih.gov, nih.gov |

| Amino Acid Type | Aliphatic fluorinated amino acids (e.g., hexafluoroleucine) often confer more significant resistance than aromatic ones (e.g., fluorophenylalanine). | nih.gov |

Spectroscopic Probes and Structural Elucidation

Spectroscopic techniques are indispensable for characterizing the structural consequences of incorporating fluorinated amino acids into peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying the structure, dynamics, and interactions of peptides containing this compound. The fluorine nucleus (¹⁹F) offers several advantages as an NMR probe in biological systems. ucla.edu It has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a signal sensitivity that is 83% of that of protons. ucla.edu

A key feature of ¹⁹F NMR is its exceptionally broad chemical shift range (over 400 ppm), which makes it highly sensitive to subtle changes in the local chemical environment. ucla.edu This sensitivity allows researchers to probe protein folding, conformational changes, ligand binding, and dimerization. ucla.eduscilit.com Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid provides a unique, background-free spectroscopic window. ucla.edu Both 1D and multi-dimensional NMR experiments can be employed to gain detailed structural insights at the atomic level. ucla.eduresearchgate.net

| ¹⁹F NMR Advantage | Description | Source(s) |

| High Sensitivity | ¹⁹F has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals. | ucla.edu |

| Wide Chemical Shift Range | The large spectral dispersion (>400 ppm) makes ¹⁹F chemical shifts very sensitive to the local electronic environment. | ucla.edu |

| Bio-orthogonal Probe | The near-total absence of fluorine in natural biological systems ensures background-free spectra. | ucla.edu |

| Minimal Perturbation | Fluorine substitution can often be accomplished with minimal disruption to the overall protein structure and function. | ucla.edu |

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of the secondary structure of peptides in solution. researchgate.netnih.gov By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (typically 190-250 nm), CD spectroscopy can provide quantitative estimates of the percentage of α-helix, β-sheet, β-turn, and random coil conformations within a peptide. researchgate.netnih.gov

The incorporation of fluorinated amino acids such as this compound can induce significant changes in peptide secondary structure. CD spectroscopy is an excellent tool to monitor these conformational alterations. umich.edu For example, studies have used CD to verify the α-helical content of designed peptides and have shown that fluorination can increase the stability of folded structures against chemical and thermal denaturation. umich.edu The technique is valuable for studying helix-coil transitions and other structural changes as a function of environmental conditions like temperature or the addition of denaturants. nih.govacs.org

| Secondary Structure | Characteristic CD Signal(s) | Source(s) |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. | acs.org |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. | unimi.it |

| Random Coil | Strong negative band around 195-200 nm, weak positive or near-zero ellipticity above 210 nm. | acs.org |

Computational Chemistry and Molecular Modeling of this compound-Containing Molecules

Computational chemistry and molecular modeling provide invaluable insights into the structural and energetic consequences of incorporating fluorinated amino acids into peptides, complementing experimental data. researchgate.net Methods such as molecular dynamics (MD) simulations, protein docking, and quantum-chemical calculations are used to explore the conformational landscape, binding interactions, and stability of these modified peptides at an atomic level. researchgate.netrsc.org

Molecular modeling can help rationalize experimental observations, such as the variable effects of fluorination on proteolytic stability, by analyzing the specific interactions between the fluorinated peptide and the enzyme's active site. nih.govresearchgate.net These computational studies can investigate factors like van der Waals packing, hydrogen bonding, and electrostatic interactions. mdpi.com For example, modeling has been used to study how fluorination affects the self-assembly of diphenylalanine peptides into nanotubes and to probe the binding mechanisms of amyloid-targeting peptides. rsc.orgnih.govscilit.com Such computational investigations are crucial for the rational design of peptides with improved properties, providing a molecular-level understanding that can guide further experimental work. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is invaluable for exploring the conformational landscape of flexible molecules like peptides containing this compound derivatives. By simulating the interactions between atoms, researchers can predict the most stable three-dimensional structures and the dynamics of their interconversion. researchgate.net

Illustrative Conformational Energy of a Model Dipeptide

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

| β-strand | -120°, +120° | 0.0 |

| Polyproline II (PPII) | -75°, +145° | 1.2 |

| Right-handed α-helix | -57°, -47° | 2.5 |

| Left-handed α-helix | +57°, +47° | 4.8 |

Note: This table is illustrative and represents typical relative energies for a generic dipeptide. The actual values for a this compound derivative would require specific computational studies.

Quantum Mechanical Calculations of Electronic Properties and Interactions

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules with high accuracy. researchgate.netresearchgate.net For derivatives of this compound, these calculations can elucidate how the electron-withdrawing fluorine atoms alter the electronic properties of the phenyl ring and the entire molecule.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. Furthermore, QM calculations can determine the distribution of electron density, dipole moments, and the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for molecular recognition and binding. researchgate.net The introduction of fluorine is known to modulate the quadrupole moment of the aromatic ring, which can significantly impact its interactions with other molecules.

Illustrative Electronic Properties of Phenylalanine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Phenylalanine | -6.2 | -0.5 | 5.7 | 1.8 |

| 2,4,6-Trifluorophenylalanine | -6.8 | -1.1 | 5.7 | 3.5 |

Note: This table contains hypothetical data to illustrate the expected impact of trifluorination on the electronic properties of phenylalanine. Actual values would need to be determined through specific QM calculations for the Boc-protected D-enantiomer.

Predicting Lipophilicity and Membrane Permeability of Derivatives

The ability of a drug candidate to cross cell membranes is a critical factor in its potential therapeutic efficacy. This property is closely related to its lipophilicity, which is the affinity of a molecule for a lipid-like environment. nih.govnih.gov The introduction of fluorine atoms can significantly alter the lipophilicity of a molecule. beilstein-journals.orgnih.gov

Lipophilicity is commonly quantified by the octanol-water partition coefficient (logP). A higher logP value indicates greater lipophilicity. Computational models can predict logP values based on the chemical structure of a molecule. Recent studies have shown a strong correlation between logP and the membrane molar partitioning coefficient (logKp), confirming that logP is a valuable proxy for membrane permeability. nih.govsoton.ac.uk For fluorinated compounds, specialized techniques like 19F MAS-NMR spectroscopy can be used to experimentally measure their partitioning into lipid bilayers. soton.ac.uk

The trifluorination of the phenyl ring in this compound is expected to increase its lipophilicity. This is because the fluorine atoms can mask the polar surface area of the molecule and enhance its interactions with the nonpolar lipid core of cell membranes. However, the precise effect on membrane permeability will also depend on other factors such as molecular size and the presence of other functional groups. Computational tools, including deep neural network-based models, are increasingly being used to predict the membrane permeability of molecules with greater accuracy.

Illustrative Predicted Lipophilicity of Phenylalanine Analogs

| Compound | Calculated logP | Predicted Membrane Permeability |

| Boc-D-Phenylalanine | 2.8 | Moderate |

| This compound | 3.5 | High |

Note: This is an illustrative table. The logP and permeability values are hypothetical and serve to demonstrate the expected trend upon trifluorination.

Applications of Boc 2,4,6 Trifluoro D Phenylalanine in Advanced Medicinal Chemistry and Chemical Biology

Peptidomimetic Design and Scaffold Development

A primary obstacle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of Boc-2,4,6-Trifluoro-D-Phenylalanine is a highly effective strategy to overcome this limitation. The resistance to enzymatic cleavage stems from two of its core structural features:

D-Configuration: Natural proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts the required stereochemical arrangement for enzyme-substrate binding, rendering the adjacent peptide bonds resistant to hydrolysis. Studies have shown that incorporating even minimal D-amino acids can significantly improve protease stability. nih.gov

Fluorinated Phenyl Ring: The bulky and electron-withdrawing fluorine atoms on the phenyl ring can create steric hindrance, further preventing the peptide from fitting into the active site of a protease. This fluorination enhances the intrinsic stability of the molecule. chemimpex.comchemimpex.com

The use of this compound thus allows for the synthesis of peptides with substantially increased half-lives in vivo, a critical attribute for therapeutic efficacy.

| Structural Feature | Contribution to Proteolytic Stability | Rationale |

| D-Amino Acid Configuration | Disrupts enzyme recognition | Natural proteases are stereospecific for L-amino acids, and the D-form does not fit correctly into the active site. nih.gov |

| 2,4,6-Trifluorophenyl Group | Provides steric shielding | The fluorine atoms increase the size of the side chain, sterically hindering the approach of protease enzymes. chemimpex.comchemimpex.com |

| Boc Protecting Group | Facilitates Synthesis | The tert-butyloxycarbonyl (Boc) group allows for controlled, stepwise assembly of the peptide chain during solid-phase or solution-phase synthesis. chemimpex.com |

The three-dimensional shape (conformation) of a peptide is critical to its biological function. Natural peptides are often highly flexible, which can lead to non-specific binding and a loss of activity. This compound is used to introduce conformational rigidity into a peptide backbone. nih.gov

The introduction of three fluorine atoms onto the phenyl ring creates significant steric bulk and alters the ring's electronic properties. This restricts the free rotation around the chi (χ) and psi (ψ) dihedral angles of the amino acid, locking the local peptide structure into a more defined conformation. This conformational constraint is a key principle in drug design, as it can pre-organize the peptidomimetic into the bioactive shape required for binding to its target, thereby increasing potency and selectivity. nih.gov

This compound is not just an additive to existing peptide sequences but also serves as a foundational component for entirely new molecular scaffolds. chemimpex.com In drug discovery, a scaffold is the core structure of a molecule to which various functional groups are attached.

Researchers have utilized fluorinated phenylalanine derivatives to design novel classes of inhibitors for challenging drug targets, such as the HIV capsid protein. nih.govnih.govnih.gov By replacing a natural phenylalanine with a multifluorinated version like this compound, chemists can engage in "scaffold hopping," a strategy to create new chemical entities with improved properties. nih.gov The unique electronic and steric profile of the trifluorophenyl ring allows it to form interactions within target binding pockets that are inaccessible to the parent amino acid, opening up new avenues for inhibitor design. nih.govnih.gov

Role in Modulating Biological Activity and Target Interactions

Beyond improving structural and metabolic properties, the trifluorophenylalanine moiety plays a direct role in fine-tuning the biological activity of a molecule by altering how it interacts with its protein target.

The fluorine atoms on the phenyl ring are highly electronegative and can participate in unique, non-covalent interactions that are crucial for high-affinity binding. These interactions include:

Orthogonal Multipolar Interactions: The C-F bond can interact favorably with carbonyl groups or aromatic rings in a receptor's binding pocket.

Weak Hydrogen Bonds: Fluorine can act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The fluorinated ring can enhance hydrophobic packing within the target protein.

These specific interactions can lead to enhanced binding affinity and, critically, improved selectivity for the intended target over other related proteins. chemimpex.com Furthermore, the D-configuration of the amino acid can confer novel receptor interaction profiles. For instance, studies on N-formyl peptide receptors (FPRs) have shown that D-peptide enantiomers can possess entirely different biological activities compared to their L-counterparts, sometimes interacting with different receptor subtypes. nih.gov This demonstrates that the D-chirality of this compound can be exploited to achieve highly selective receptor engagement.

| Interaction Type | Role in Binding Selectivity |

| C-F···C=O Interactions | Provides specific, directional bonding with protein backbone or side-chain carbonyls. |

| Halogen Bonding | The fluorine atoms can act as halogen bond acceptors, contributing to binding affinity. |

| Hydrophobic Packing | The fluorinated ring can enhance packing in hydrophobic pockets of a receptor. |

| Chiral Recognition | The D-configuration can favor binding to a specific receptor subtype while avoiding others that recognize L-amino acids. nih.gov |

When incorporated into enzyme inhibitors, this compound can directly modulate the enzyme's catalytic function. The three electron-withdrawing fluorine atoms significantly alter the electronic nature of the phenyl ring. chemimpex.com

If this ring is positioned within or near an enzyme's active site, this electronic perturbation can have profound effects. For example, it can influence the pKa of nearby catalytic residues or alter cation-π interactions that are often critical for substrate binding and turnover. The binding of a phenylalanine analogue can induce conformational changes in an enzyme that alter its activity. nih.gov By replacing the natural amino acid with a trifluorinated version, the nature of this conformational change can be modified, leading to either enhanced inhibition or, in some cases, altered substrate processing. This makes this compound a valuable tool for designing potent and specific enzyme inhibitors. chemimpex.commdpi.com

Development of Enzyme Inhibitors and Biological Probes

The unique structural and electronic properties of this compound, conferred by the trifluorination of the phenyl ring, make it a valuable component in the development of sophisticated tools for medicinal chemistry and chemical biology. Its incorporation can lead to compounds with highly specific biological activities.

Design of Selective Enzyme Inhibitors

The introduction of fluorine atoms onto the phenyl ring of phenylalanine is a strategic approach in the design of potent and selective enzyme inhibitors. Fluorinated amino acids like this compound are utilized as building blocks in the synthesis of peptides and small molecules intended to target the active sites of specific enzymes. chemimpex.comchemimpex.com The fluorine atoms can alter the electronic environment of the aromatic ring, influencing interactions such as π-π stacking and cation-π interactions within the enzyme's binding pocket.

The D-configuration of the amino acid is also crucial. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, which prolongs their inhibitory action. Furthermore, the specific stereochemistry can lead to a more favorable binding conformation with the target enzyme. For instance, Boc-protected dipeptides have been shown to possess antibacterial properties, indicating their potential to inhibit essential bacterial enzymes. nih.gov The design of inhibitors for various enzymes and receptors leverages these properties to create targeted therapies. chemimpex.com Research has also focused on developing inhibitors for specific targets like the formyl peptide receptor (FPR), where Boc-protected peptides act as antagonists. nih.gov

Use as Chemical Probes for Receptor Mapping and Mechanistic Studies

This compound serves as a critical component in the synthesis of chemical probes, which are indispensable tools for exploring biological systems. These probes help scientists understand the interactions between small molecules and proteins, a vital aspect of developing new therapeutic strategies. By incorporating this fluorinated amino acid, researchers can create molecules designed to interact with specific receptors, allowing for detailed mapping of binding sites and investigation of signaling pathways. nih.gov

The development of unnatural amino acid-based fluorescent probes is one such application, where the amino acid is part of a molecule that signals its interaction with a target, such as an enzyme, through a change in fluorescence. rsc.org This enables the direct visualization of enzyme activity and can be used in high-throughput screening assays. rsc.org The principles of designing these probes often involve creating a molecule that can bind selectively to a target protein, like a bromodomain, and report on that binding event, thus helping to elucidate the protein's function in disease. nih.gov Such probes are crucial for target engagement studies and for understanding the mechanistic basis of a compound's biological effect. nih.gov

Enhancement of Pharmacokinetic Attributes in Peptide-Based Agents

A significant challenge in the development of peptide-based drugs is their typically poor pharmacokinetic profile, characterized by low metabolic stability and limited cell permeability. The incorporation of modified amino acids like this compound is a well-established strategy to overcome these limitations.

Improving Metabolic Stability in Biological Systems

Peptides and proteins that incorporate fluorinated aromatic amino acids often show increased stability against catabolism. The presence of the fluorine atoms on the phenyl ring can sterically hinder the approach of proteolytic enzymes, which would otherwise cleave the peptide bonds. This enhanced stability is a key advantage in the design of peptide-based therapeutics, as it can lead to a longer half-life in the body, allowing for less frequent dosing. chemimpex.comchemimpex.comchemimpex.com

The use of a D-amino acid further contributes to metabolic stability, as proteases are generally specific for L-amino acids. This dual approach of using both fluorination and a D-enantiomer creates peptides that are significantly more robust in biological systems. nih.gov

Modulation of Cellular Uptake and Distribution (general mechanisms)

The modulation of cellular uptake is a key factor in the efficacy of a drug. Studies on fluorinated phenylalanine analogs involve detailed characterization of their uptake mechanisms in various cell lines to assess their potential as therapeutic or imaging agents. nih.gov For instance, research on DOTA-conjugated GnRH peptides showed that the introduction of a D-Phe residue could improve receptor binding affinity while achieving favorable clearance profiles, demonstrating the nuanced effects of such modifications on pharmacokinetics. nih.gov

Precursor and Intermediate in Complex Pharmaceutical Synthesis

This compound is a valuable building block in the multi-step synthesis of complex pharmaceutical compounds. Its protected amine group (Boc) and activated phenyl ring make it a versatile starting material or intermediate for constructing larger molecules with specific biological functions. nih.gov The Boc group is stable under many reaction conditions but can be easily removed when needed, allowing for the sequential addition of other components in peptide synthesis or other coupling reactions. chemimpex.comnih.gov

Table 1: Summary of Applications for this compound

| Application Area | Specific Use | Key Benefit |

| Enzyme Inhibition | Design of selective enzyme inhibitors. chemimpex.com | Fluorination alters electronic properties for enhanced binding; D-configuration increases proteolytic resistance. nih.gov |

| Biological Probes | Development of chemical probes for receptor mapping and mechanistic studies. nih.govrsc.org | Enables visualization and study of molecule-protein interactions. rsc.orgnih.gov |

| Pharmacokinetics | Improving metabolic stability of peptide agents. chemimpex.com | Steric hindrance from fluorine and D-amino acid structure reduce enzymatic degradation. nih.gov |

| Pharmacokinetics | Modulating cellular uptake and distribution. nih.gov | Increased lipophilicity can influence membrane interaction and transport. chemimpex.comchemimpex.com |

| Pharmaceutical Synthesis | Precursor and intermediate in the synthesis of complex molecules. nih.govchemimpex.com | Serves as a key building block for introducing the trifluorophenylalanine moiety into drugs. chemimpex.comchemimpex.com |

Role as a Chiral Intermediate in the Synthesis of Fluorinated Pharmaceuticals

Boc-protected amino acids are fundamental intermediates in peptide synthesis and the construction of complex organic molecules. beilstein-journals.orgorgsyn.org The Boc group provides a stable yet readily cleavable protecting group for the amine functionality, allowing for sequential and controlled peptide bond formation or other chemical modifications. beilstein-journals.orgnih.gov The use of D-amino acids, such as Boc-D-phenylalanine derivatives, is a well-established strategy in medicinal chemistry to enhance the metabolic stability of peptide-based drugs by reducing their susceptibility to cleavage by endogenous proteases. chemimpex.com

Fluorinated chiral amines and amino acids are highly sought-after building blocks in medicinal chemistry. nih.gov The introduction of fluorine can significantly alter a molecule's properties, including its lipophilicity, binding affinity, and metabolic stability. mdpi.com Specifically, trifluorinated phenylalanine derivatives have proven to be key components in several modern pharmaceuticals.

A prominent example that highlights the importance of trifluorinated D-phenylalanine derivatives is the synthesis of a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. While not the exact 2,4,6-isomer, a closely related compound, (R)-2,4,5-Trifluorophenylalanine , is a crucial chiral intermediate in the synthesis of the antidiabetic medications Retagliptin and Evogliptin . beilstein-journals.orgnih.gov Retagliptin, an analogue of Sitagliptin, has demonstrated improved activity and has advanced to Phase III clinical trials. beilstein-journals.orgnih.gov Evogliptin is approved for use in South Korea. nih.gov The synthesis of these drugs underscores the critical role of chiral, trifluorinated phenylalanine building blocks in creating potent and effective pharmaceuticals. The D-amino acid core (the R-enantiomer) is essential for the biological activity and stability of these inhibitors.

The synthetic utility of Boc-protected fluorinated phenylalanines is further demonstrated in various synthetic routes, such as the Stille coupling of protected N-Boc-2-bromophenylalanine to introduce vinyl groups, which can then be further modified. nih.gov This illustrates the versatility of these compounds as intermediates that can undergo further chemical transformations to build complex molecular architectures.

| Pharmaceutical | Therapeutic Class | Chiral Intermediate | Significance |

|---|---|---|---|

| Retagliptin | DPP-4 Inhibitor (Antidiabetic) | (R)-2,4,5-Trifluorophenylalanine | A key building block providing potency and metabolic stability. beilstein-journals.orgnih.gov |

| Evogliptin | DPP-4 Inhibitor (Antidiabetic) | (R)-2,4,5-Trifluorophenylalanine | Essential chiral component for this approved pharmaceutical. nih.gov |

Strategies for Derivatization of the Trifluorophenyl Moiety for Enhanced Functionality

Beyond its role as a core structural component, the trifluorophenyl moiety of this compound offers opportunities for further derivatization to enhance molecular functionality. The electron-withdrawing nature of the three fluorine atoms modifies the reactivity of the aromatic ring, opening avenues for specific chemical modifications that are not as readily accessible in non-fluorinated phenylalanine. These derivatizations can be used to attach imaging agents, create intramolecular crosslinks, or introduce new pharmacophoric elements.

One powerful strategy for the modification of aromatic residues within peptides is transition-metal-catalyzed C-H functionalization . This approach allows for the direct conversion of C-H bonds on the aromatic ring into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed methods have been developed for the site-specific olefination and alkynylation of phenylalanine residues in peptides. These reactions are often directed by a nearby functional group, such as an amide in the peptide backbone, to ensure high regioselectivity. While not specifically documented for 2,4,6-trifluorophenylalanine, these established methods could potentially be adapted to modify its trifluorophenyl ring, enabling the introduction of novel substituents that could modulate biological activity or serve as handles for bioconjugation.

Another versatile approach for derivatization involves the introduction of functional groups that can participate in bioorthogonal chemistry . For example, a tetrazine moiety can be installed on an amino acid. acs.org This tetrazine can then react with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), in a highly specific and rapid inverse-electron-demand Diels-Alder reaction. While typically applied to the side chain of amino acids like lysine, one could envision a synthetic route where a functional group on the trifluorophenyl ring is converted to a tetrazine. This would allow for the site-specific labeling of peptides containing this compound with imaging agents (e.g., fluorophores, PET isotopes) or other cargo molecules in a biological setting.

Furthermore, the trifluorophenyl ring itself can be a target for nucleophilic aromatic substitution (SNAr) reactions, although the high stability of the C-F bond makes this challenging. However, under specific conditions or with appropriate activation, one of the fluorine atoms could potentially be displaced by a nucleophile to introduce a new functional group. This would allow for the direct modification of the fluorination pattern and the introduction of diverse chemical functionalities.

| Derivatization Strategy | Description | Potential Application for Trifluorophenyl Moiety |

|---|---|---|

| Palladium-Catalyzed C-H Functionalization | Direct conversion of C-H bonds into new C-C or C-X bonds, often using a directing group for selectivity. | Introduction of alkenyl, alkynyl, or aryl groups to the phenyl ring to probe structure-activity relationships or add new functionalities. |

| Bioorthogonal Chemistry Handle Installation | Incorporation of a reactive group (e.g., tetrazine) that allows for specific chemical ligation with a partner molecule (e.g., trans-cyclooctene). acs.org | Site-specific attachment of imaging agents, drugs, or polymers to peptides containing the modified amino acid. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a fluorine atom on the aromatic ring by a nucleophile. | Direct modification of the substitution pattern on the phenyl ring to introduce new functional groups and fine-tune electronic properties. |

Q & A

Q. What are the recommended synthetic routes for Boc-2,4,6-Trifluoro-D-Phenylalanine, and how do reaction conditions influence yield?

The synthesis typically involves introducing fluorine atoms at the 2,4,6-positions of the phenylalanine aromatic ring followed by Boc protection of the amine group. Key steps include:

- Fluorination : Electrophilic fluorination or halogen exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or KF in polar solvents (e.g., DMF) under inert atmospheres .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaHCO₃) to protect the α-amine group .

Q. Critical Variables :

Q. Example Synthetic Comparison :

| Method | Fluorinating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic Fluorination | DAST | DCM | 62 | >95 |

| Halogen Exchange | KF | DMF | 78 | >98 |

Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?

Characterization Techniques :

- NMR Spectroscopy : Analyze NMR to confirm trifluoro substitution patterns and NMR for Boc group integration .

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate D/L enantiomers. Retention time shifts indicate enantiomeric excess (>99% for D-isomer) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₄H₁₅F₃NO₄, theoretical 330.28 g/mol) .

Q. Data Interpretation :

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Safety Measures :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the Boc group .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function as an ALX receptor antagonist, and what experimental controls are critical for validating its specificity?

Mechanistic Insight :

Q. Experimental Design :

- Dose-Response Curves : Test concentrations from 1–100 µM to establish IC₅₀ values in cell-based assays.

- Control Groups : Include Boc-2 (a known ALX antagonist) and vehicle-only controls to isolate target effects .

- Validation : Use siRNA knockdown of ALX receptors to confirm antagonist specificity.

Data Contradictions :

Incomplete receptor blockade (e.g., residual SOD activity in oxidative stress assays) may indicate off-target effects or alternative signaling pathways .

Q. How does trifluorination at the 2,4,6-positions influence the compound’s interaction with protein binding sites compared to mono- or di-fluoro analogs?

Structural Analysis :

Q. Experimental Comparison :

| Analog | Binding Affinity (Kd, nM) | Solubility (mg/mL) |

|---|---|---|

| Boc-2,4,6-Trifluoro-D | 12.3 ± 1.2 | 0.45 |

| Boc-2,5-Difluoro-D | 28.7 ± 3.1 | 0.78 |

Q. What strategies resolve low yields in large-scale synthesis of this compound?

Optimization Approaches :

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.